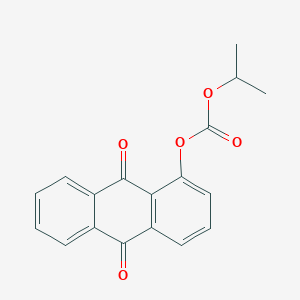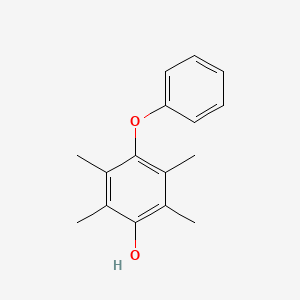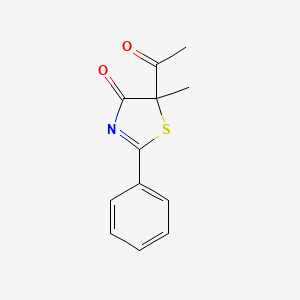![molecular formula C9H6N4 B14673945 3H-imidazo[4,5-f]quinazoline CAS No. 42341-71-9](/img/structure/B14673945.png)
3H-imidazo[4,5-f]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-imidazo[4,5-f]quinazoline is a fused tricyclic structure containing imidazole and quinazoline rings. This compound is notable for its three nitrogen atoms within its molecular architecture, making it an important scaffold in various drug molecules, including antithrombotic and anticardiotonic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-imidazo[4,5-f]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic methods include:
Aza-reaction: This method involves the coupling of imine and electron-rich alkene, often facilitated by Lewis acids.
Microwave-assisted reaction: This technique accelerates the reaction process and improves yields by using microwave irradiation.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to promote the formation of the imidazoquinazoline core.
Ultrasound-promoted reaction: Ultrasonic waves are employed to enhance reaction rates and efficiency.
Phase-transfer catalysis: This method involves the transfer of reactants between different phases to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic methods, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can further enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3H-imidazo[4,5-f]quinazoline undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, Lewis acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
3H-imidazo[4,5-f]quinazoline has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3H-imidazo[4,5-f]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Imidazo[1,5-a]quinoxalines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Imidazo[1,2-a]quinoxalines: Another class of compounds with a similar core structure, known for their anticancer and neuroprotective properties.
Quinazolinones: These compounds are oxidized forms of quinazolines and are known for their wide range of biological activities.
Uniqueness: 3H-imidazo[4,5-f]quinazoline stands out due to its specific tricyclic structure, which imparts unique chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development .
Propriétés
Numéro CAS |
42341-71-9 |
|---|---|
Formule moléculaire |
C9H6N4 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
3H-imidazo[4,5-f]quinazoline |
InChI |
InChI=1S/C9H6N4/c1-2-8-9(13-5-12-8)6-3-10-4-11-7(1)6/h1-5H,(H,12,13) |
Clé InChI |
SVDBONWIXMGDMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=NC=C2C3=C1NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


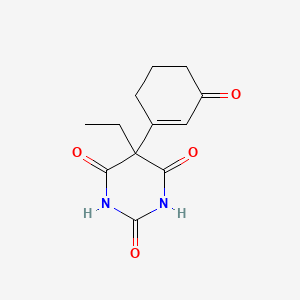
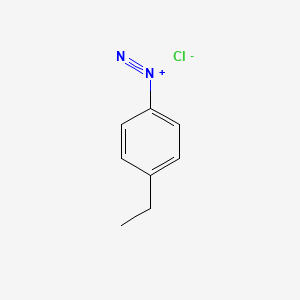

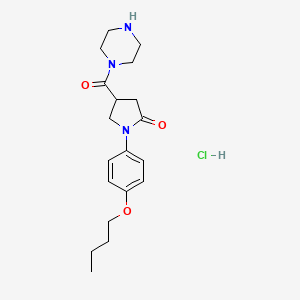
![[2-(Benzylsulfanyl)ethyl]benzene](/img/structure/B14673880.png)
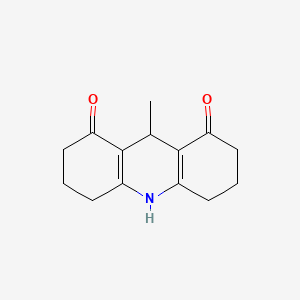


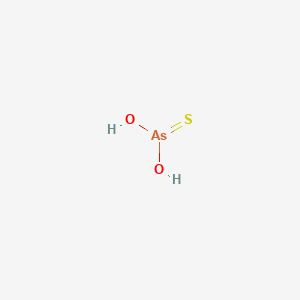
![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
